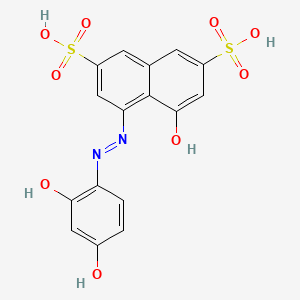
4-Sulfamoylbenzamide
Descripción general
Descripción
4-Sulfamoylbenzamide is a chemical scaffold that is widely used in medicinal chemistry, particularly in the design of drugs with diverse biological activities. It is a derivative of 4-aminobenzenesulfonamide and is known for its role in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. The sulfonamide group is an essential functional group in drug design due to its ability to act as an isostere for the carboxylic acid group of natural substrates like 4-aminobenzoic acid. Despite its utility, sulfonamide-containing drugs have been historically associated with hypersensitivity and severe skin rash, often referred to as 'sulfa allergy' .
Synthesis Analysis
The synthesis of 4-sulfamoylbenzamide derivatives has been reported in various studies. One approach involves the synthesis of a series of cyclic imides incorporating the 4-sulfamoylbenzamide scaffold. These compounds were prepared by reacting the proper acid anhydride with 4-(hydrazinecarbonyl)benzenesulfonamide. This method is part of the "tail approach" to the aromatic sulfonamide scaffold . Another synthesis route for a related compound, 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, involves acylation and catalytic hydrogenation, with high yields reported for each step .
Molecular Structure Analysis
The molecular structure of 4-sulfamoylbenzamide derivatives has been studied using various techniques. For instance, the crystal and molecular structures of complexes between sulfadimidine and aminobenzoic acids have been described, revealing the importance of hydrogen bonding in maintaining molecular association . Additionally, a systematic computational study using DFT calculations has characterized the hydrogen bond interactions in the sulfabenzamide crystal structure, highlighting the significant changes in electric field gradient tensors due to these interactions .
Chemical Reactions Analysis
The chemical reactivity of 4-sulfamoylbenzamide derivatives is often explored in the context of their biological activity. For example, sulfamoylbenzamide derivatives have been synthesized as HBV capsid assembly effectors, with their anti-HBV activity and toxicity evaluated in various cell types. The ability of these compounds to disrupt HBV capsid formation has been studied under negative-stain electron microscopy, and their structures have been modeled into a binding site on the HBV capsid protein .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-sulfamoylbenzamide derivatives are influenced by their molecular structure and the presence of hydrogen bonding. The DFT study on sulfabenzamide revealed differences in geometrical and nuclear quadrupole resonance parameters between the optimized isolated gas-phase and crystalline phase, indicating the impact of hydrogen bonding on these properties . The synthesis and characterization of these derivatives are crucial for understanding their biological activities and potential as therapeutic agents .
Aplicaciones Científicas De Investigación
1. Hepatitis B Virus (HBV) Capsid Modulation
- Application Summary: 4-Sulfamoylbenzamide is used in the development of Hepatitis B virus (HBV) capsid assembly modulators (CAMs). These CAMs are crucial in the therapy of chronic HBV infection .
- Methods of Application: The compound is used in the synthesis of sulfamoylbenzamides (SBAs) and benzamides (BAs), two important classes of CAMs. These have led to four human clinical phase 1 candidates .
- Results: The development of these CAMs has provided a new approach to the treatment of chronic HBV infection, targeting the capsid assembly of the virus .
2. Carbonic Anhydrase Inhibition
- Application Summary: 4-Sulfamoylbenzamide is used in the synthesis of inhibitors for the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1) .
- Methods of Application: The compound is reacted with primary and secondary amines and amino acids to produce sulfonamides, which are then tested for their inhibitory effects on CA .
- Results: The synthesized sulfonamides were found to inhibit human isoforms hCA II, VII, and IX in the low nanomolar or subnanomolar ranges, whereas hCA I was slightly less sensitive to inhibition .
3. Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibition
Safety And Hazards
Propiedades
IUPAC Name |
4-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFFIRCXGDGFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212384 | |
| Record name | p-Sulphamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfamoylbenzamide | |
CAS RN |
6306-24-7 | |
| Record name | 4-(Aminosulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Sulfamoylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6306-24-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Sulphamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-sulphamoylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Sulfamoylbenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ8C8FWQ3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















